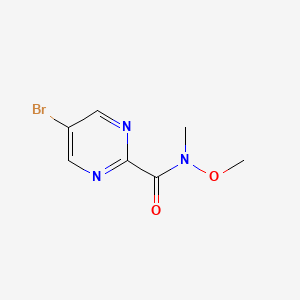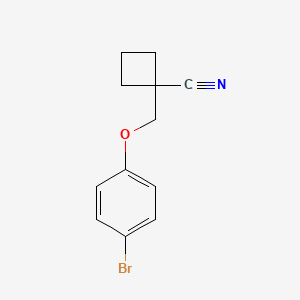
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile, with the chemical formula C₁₂H₁₂BrNO, is a compound that combines a cyclobutane ring with a nitrile group and a bromophenyl moiety. Its molecular weight is 266.13 g/mol
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile. One common method involves the reaction of 4-bromophenol with cyclobutanecarbonitrile in the presence of suitable reagents. The reaction proceeds through nucleophilic substitution, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under reflux conditions using a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly employed. The reaction temperature and duration may vary depending on the specific conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Analyse Chemischer Reaktionen
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile can undergo various chemical reactions:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to the corresponding amine is feasible.
Oxidation: Oxidation of the compound may lead to the formation of other functional groups.
Common reagents include strong bases (e.g., NaOH), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Major products from these reactions include derivatives with modified functional groups or stereochemistry.
Wissenschaftliche Forschungsanwendungen
1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Materials Science: The compound’s properties could contribute to novel materials or polymers.
Wirkmechanismus
The exact mechanism by which 1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H12BrNO |
|---|---|
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
1-[(4-bromophenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrNO/c13-10-2-4-11(5-3-10)15-9-12(8-14)6-1-7-12/h2-5H,1,6-7,9H2 |
InChI-Schlüssel |
BWZMTCUZDSFEIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(COC2=CC=C(C=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
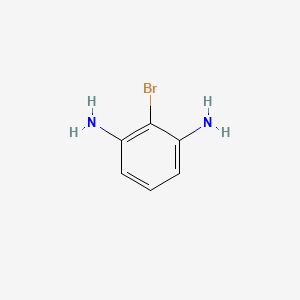
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
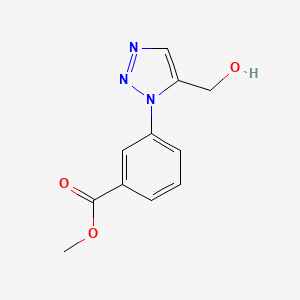
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
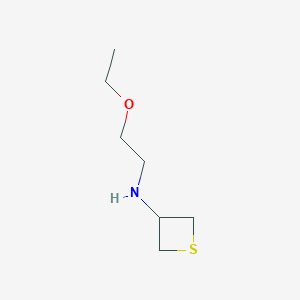
![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)

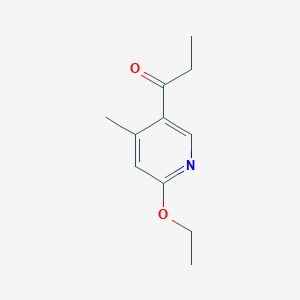
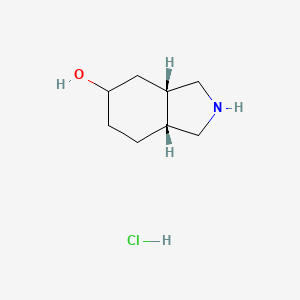

![1-(2-Methylbenzo[d]thiazol-4-yl)ethanone](/img/structure/B13009552.png)
